molecular formula C11H16N2O2 B13004442 Methyl 6-(isopropylamino)-4-methylnicotinate

Methyl 6-(isopropylamino)-4-methylnicotinate

Cat. No.: B13004442
M. Wt: 208.26 g/mol
InChI Key: SJXYLLWZRJTEDP-UHFFFAOYSA-N
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Description

Methyl 6-(isopropylamino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group, an isopropylamino group, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(isopropylamino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with isopropylamine, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The esterification step may require an acid catalyst such as sulfuric acid or hydrochloric acid to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(isopropylamino)-4-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted nicotinates with varying functional groups.

Scientific Research Applications

Methyl 6-(isopropylamino)-4-methylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(isopropylamino)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(methylamino)-4-methylnicotinate
  • Methyl 6-(ethylamino)-4-methylnicotinate
  • Methyl 6-(propylamino)-4-methylnicotinate

Uniqueness

Methyl 6-(isopropylamino)-4-methylnicotinate is unique due to the presence of the isopropylamino group, which imparts specific steric and electronic properties. This can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-methyl-6-(propan-2-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10-5-8(3)9(6-12-10)11(14)15-4/h5-7H,1-4H3,(H,12,13)

InChI Key

SJXYLLWZRJTEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)NC(C)C

Origin of Product

United States

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